3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[3,4-B]pyridine core
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, one showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This suggests that the compound could potentially be used in the treatment of cancers associated with overactive TRKs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the fluorine atom and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in various biological pathways.
Drug Design: Researchers use it to develop new therapeutic agents targeting specific molecular pathways in diseases such as cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-B]pyridine: Lacks the fluorine atom but shares the same core structure.
5-Fluoro-1H-pyrazolo[3,4-B]pyridine: Lacks the bromine atom but shares the same core structure.
1H-Pyrazolo[3,4-B]pyridine: The parent compound without any halogen substitutions.
Uniqueness
3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and medicinal chemistry.
Biological Activity
3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as an inhibitor of influenza virus RNA polymerase and its antitubercular properties.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrF2N2, featuring a pyrazolo[3,4-b]pyridine core. This structure is significant for its biological interactions and pharmacological properties.
Antiviral Activity
Research indicates that this compound acts as a PB2 inhibitor , targeting the influenza virus RNA polymerase. This mechanism is crucial for the viral life cycle, making it a promising candidate for antiviral drug development. The compound has shown efficacy in inhibiting viral replication with minimal side effects on human cells, highlighting its potential as a therapeutic agent against influenza infections .
Antitubercular Activity
In studies assessing the antitubercular properties of pyrazolo[3,4-b]pyridines, derivatives including this compound were evaluated against Mycobacterium tuberculosis (M. tuberculosis). The compound demonstrated significant activity in vitro, with some derivatives showing promising results in inhibiting the growth of drug-resistant strains of M. tuberculosis. Specifically, modifications at various positions on the pyrazole ring enhanced its bioactivity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Study on Influenza Virus
A study highlighted the effectiveness of this compound as an inhibitor of PB2 protein in the influenza virus. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication with an IC50 value indicating potent activity against various strains of influenza .
Evaluation Against M. tuberculosis
In another study focused on tuberculosis, derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for their activity against M. tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions exhibited significant inhibitory effects, suggesting that further structural optimization could yield more effective antitubercular agents .
Properties
IUPAC Name |
3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRFTNZERDLUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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